molecular formula C15H16N2O2S B2730478 N-(2-methoxyethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide CAS No. 860611-26-3

N-(2-methoxyethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide

Cat. No. B2730478
CAS RN: 860611-26-3
M. Wt: 288.37
InChI Key: RIBVBLGXRKKONU-UHFFFAOYSA-N
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Description

“N-(2-methoxyethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide” is an indole derivative . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Synthesis Analysis

Indole derivatives can be synthesized according to the seven positions available for substitution on the indole molecule . Synthetic strategies of indole 2 and 3-carboxamide derivatives have been investigated . The synthetic strategies include initial coupling of N-heterocyclic carbenes (NHCs) with indole-2-formaldehydes, followed by 1,2-proton transfer .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

The catalytic reaction of indole derivatives proceeds through six steps: initial coupling of NHCs with indole-2-formaldehydes, followed by 1,2-proton transfer . Then the resulting Breslow intermediate undergoes successive oxidization (by quinone DQ), N–H deprotonation, and [3+2] cycloaddition .

Scientific Research Applications

Synthesis and Biological Activity

The chemical compound N-(2-methoxyethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide represents a structural motif that has been explored for its potential in various scientific applications. Research has focused on the synthesis of related compounds and their biological activities, particularly in the context of anticancer agents and conducting materials.

A study by Cotterill et al. (1994) described the synthesis and biological evaluation of related indolequinones, highlighting their cytotoxicity towards mammalian cells under both aerobic and hypoxic conditions. These findings suggest that derivatives of the core structure of this compound could be promising candidates for anticancer therapy due to their selective toxicity towards hypoxic cells, a common characteristic of tumor microenvironments (Cotterill et al., 1994).

Electrochemical Properties and Molecular Structure

Further research into the molecular structure and electrochemical properties of thieno[3,2-b]indole derivatives by Mezlova et al. (2005) explored the electropolymerization of these compounds. The study aimed to develop new conducting materials and revealed significant differences in electrochemical and physicochemical properties based on the location and electron-donating effects of substituents. This research underscores the potential of this compound analogs in the development of advanced materials with tailored electronic properties (Mezlova et al., 2005).

Potential Cannabinoid Receptor Activity

The discovery of new compounds with potential activity at cannabinoid receptors highlights the diverse pharmacological interests in derivatives of this compound. Westphal et al. (2015) identified novel thiazolylindoles with potential cannabinoid receptor activity, indicating the broader relevance of this chemical scaffold in the development of new therapeutic agents targeting the endocannabinoid system (Westphal et al., 2015).

Mechanism of Action

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Various studies identified the mycobacterial membrane protein large 3 transporter (MmpL3) as the target of several classes of compounds, including the indole-2-carboxamides .

Future Directions

It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The omnipresent threat of tuberculosis (TB) and the scant treatment options thereof necessitate the development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs .

properties

IUPAC Name

N-(2-methoxyethyl)-4-methylthieno[2,3-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-17-12-6-4-3-5-10(12)11-9-13(20-15(11)17)14(18)16-7-8-19-2/h3-6,9H,7-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBVBLGXRKKONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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